An In-depth Technical Guide to the Synthesis and Characterization of Diethyl 3,3'-thiodipropionate
An In-depth Technical Guide to the Synthesis and Characterization of Diethyl 3,3'-thiodipropionate
Introduction: Unveiling Diethyl 3,3'-thiodipropionate
Diethyl 3,3'-thiodipropionate, a symmetrical thioether, is a molecule of significant interest in various industrial and research settings. Primarily recognized for its role as a secondary antioxidant, it is instrumental in the stabilization of polymeric materials, including polyolefins and ABS plastics, by decomposing hydroperoxides that lead to material degradation.[1] Its utility also extends to the formulation of lubricants and as an additive in food packaging to prevent oxidative spoilage.[2][3] For researchers and professionals in drug development, the thioether linkage and ester functionalities present in Diethyl 3,3'-thiodipropionate offer a versatile scaffold for the synthesis of more complex molecules and potential pharmacophores. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of Diethyl 3,3'-thiodipropionate, grounded in established chemical principles and analytical techniques.
Synthesis of Diethyl 3,3'-thiodipropionate: A Mechanistic Approach
The most common and efficient method for the synthesis of Diethyl 3,3'-thiodipropionate is the base-catalyzed Michael addition of a sulfur nucleophile to two equivalents of ethyl acrylate.[4][5] This reaction is highly effective due to the electron-deficient nature of the double bond in ethyl acrylate, making it susceptible to nucleophilic attack.
The Michael Addition: A Step-by-Step Mechanistic Insight
The synthesis proceeds via a conjugate addition mechanism. A basic catalyst is employed to generate a potent sulfur nucleophile, which then attacks the β-carbon of the ethyl acrylate Michael acceptor.[6][7]
The base-catalyzed mechanism can be delineated into three key steps:
-
Nucleophile Formation: A base, typically a mild one like sodium acetate, deprotonates the sulfur source (e.g., hydrogen sulfide or a hydrosulfide salt) to generate the highly nucleophilic thiolate anion.
-
Nucleophilic Attack: The thiolate anion attacks the electron-poor β-carbon of the ethyl acrylate double bond. This conjugate addition results in the formation of an enolate intermediate, which is stabilized by resonance.
-
Protonation and Second Addition: The enolate intermediate is protonated by a proton source in the reaction mixture, typically the solvent or the conjugate acid of the base. This regenerates the base and forms an intermediate thioether with a single propionate arm. This intermediate then undergoes a second Michael addition with another molecule of ethyl acrylate to yield the final Diethyl 3,3'-thiodipropionate product.
Caption: Michael Addition Synthesis of Diethyl 3,3'-thiodipropionate.
Experimental Protocol: A Self-Validating System
This protocol is adapted from the well-established procedure for the synthesis of the corresponding methyl ester, ensuring a high degree of reliability and reproducibility.[4]
Materials and Equipment:
-
Ethyl acrylate (inhibitor-free)
-
Sodium acetate trihydrate
-
95% Ethanol
-
Hydrogen sulfide (lecture bottle)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Two-necked round-bottom flask (2 L)
-
Reflux condenser
-
Sintered-glass bubbler tube
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: In a 2 L two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a sintered-glass bubbler tube extending below the surface of the reaction mixture, combine ethyl acrylate (1.74 moles), sodium acetate trihydrate (0.73 moles), and 800 mL of 95% ethanol.
-
Initiation of Reaction: Gently heat the mixture with stirring until all the sodium acetate has dissolved and the solution is refluxing.
-
Introduction of Hydrogen Sulfide: Carefully bubble hydrogen sulfide gas through the refluxing solution. The flow rate should be controlled to approximately 3-5 bubbles per second. Caution! This step must be performed in a well-ventilated fume hood as hydrogen sulfide is highly toxic.
-
Reaction Monitoring: Continue the reaction under reflux with a constant stream of hydrogen sulfide for 25 hours. The reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of ethyl acrylate.
-
Workup - Solvent Removal: After 25 hours, stop the flow of hydrogen sulfide and replace the reflux condenser with a distillation head. Remove the ethanol and any unreacted ethyl acrylate by distillation.
-
Workup - Extraction: To the cooled residue, add 400 mL of water and 200 mL of diethyl ether. Transfer the mixture to a separatory funnel and shake vigorously. Separate the layers and wash the aqueous layer with four 50 mL portions of diethyl ether. Combine all the ethereal extracts.
-
Drying and Concentration: Dry the combined ether extracts over anhydrous sodium sulfate. Filter the drying agent and remove the diethyl ether using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield Diethyl 3,3'-thiodipropionate as a colorless oil.
Characterization: A Multi-faceted Analytical Approach
Thorough characterization is essential to confirm the identity and purity of the synthesized Diethyl 3,3'-thiodipropionate. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.
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¹H NMR Spectroscopy: The ¹H NMR spectrum of Diethyl 3,3'-thiodipropionate is expected to show three distinct signals corresponding to the different types of protons in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.25 | Triplet | 6H | -O-CH₂-CH₃ |
| ~2.70 | Triplet | 4H | -S-CH₂-CH₂ -COO- |
| ~2.85 | Triplet | 4H | -S-CH₂ -CH₂-COO- |
| ~4.15 | Quartet | 4H | -O-CH₂ -CH₃ |
-
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule.[8]
| Chemical Shift (δ) ppm | Assignment |
| ~14.2 | -O-CH₂-C H₃ |
| ~29.5 | -S-C H₂-CH₂-COO- |
| ~34.5 | -S-CH₂-C H₂-COO- |
| ~60.5 | -O-C H₂-CH₃ |
| ~171.5 | -C OO- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Diethyl 3,3'-thiodipropionate will be characterized by strong absorption bands corresponding to the carbonyl group of the ester and the C-O single bond.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~2980-2850 | C-H stretch | Aliphatic |
| ~1735 | C=O stretch | Ester |
| ~1250-1000 | C-O stretch | Ester |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity. The molecular weight of Diethyl 3,3'-thiodipropionate is 234.31 g/mol .[9]
Applications in Research and Drug Development
While the primary industrial application of Diethyl 3,3'-thiodipropionate and its derivatives is as an antioxidant in polymers and other materials, its chemical structure holds potential for applications in the field of drug development.[1][2]
-
Scaffold for Synthesis: The thioether linkage is a common motif in various biologically active molecules. Diethyl 3,3'-thiodipropionate can serve as a starting material or a building block for the synthesis of more complex sulfur-containing compounds with potential therapeutic properties.
-
Linker Technology: The bifunctional nature of the molecule, with two ester groups, makes it a candidate for use as a linker in the development of drug conjugates or prodrugs. The ester linkages can be designed to be cleavable under specific physiological conditions, allowing for targeted drug release.
-
Prodrugs of Thiol-Containing Drugs: The thioether can be oxidized to the corresponding sulfoxide or sulfone, which may have different pharmacokinetic properties. This could be explored as a strategy for developing prodrugs of thiol-containing therapeutic agents.
While direct applications in marketed drugs may not be prevalent, the chemical versatility of Diethyl 3,3'-thiodipropionate makes it a valuable tool for medicinal chemists and researchers exploring novel therapeutic agents.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of Diethyl 3,3'-thiodipropionate. The detailed experimental protocol, based on the robust Michael addition reaction, offers a reliable method for its preparation. The multi-faceted analytical approach ensures the confirmation of its structure and purity. For researchers in materials science and drug development, Diethyl 3,3'-thiodipropionate represents a versatile molecule with established utility and untapped potential.
References
-
Exploring the Benefits of Antioxidant 3,3'-Thiodipropionic Acid (TDPA). (2024, July 8). UniVOOK. Retrieved from [Link]
-
DILAURYL THIODIPROPIONATE. Ataman Kimya. Retrieved from [Link]
-
3,3'-Thiodipropionic acid, diethyl ester - Optional[13C NMR] - Chemical Shifts. SpectraBase. Retrieved from [Link]
-
Diethyl 3,3'-thiodipropionate. SIELC Technologies. Retrieved from [Link]
-
Understanding Dilauryl Thiodipropionate: A Key Antioxidant for Various Industries. (2026, January 5). LinkedIn. Retrieved from [Link]
-
Figure S16. 13 C NMR Spectrum of diethyl... ResearchGate. Retrieved from [Link]
-
METHYL β-THIODIPROPIONATE. Organic Syntheses. Retrieved from [Link]
-
Final safety assessment of thiodipropionic acid and its dialkyl esters as used in cosmetics. National Center for Biotechnology Information. Retrieved from [Link]
-
Distearyl Thiodipropionate. PubChem. Retrieved from [Link]
-
Michael addition reactions to show evidence of side reactions. ResearchGate. Retrieved from [Link]
-
Propanoic acid, 3,3'-thiobis-, didodecyl ester. PubChem. Retrieved from [Link]
-
Thiodipropionic Acid. PubChem. Retrieved from [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]
-
Distearyl Thiodipropionate. Cosmetics Info. Retrieved from [Link]
-
GNPS Library Spectrum CCMSLIB00003138120. GNPS. Retrieved from [Link]
-
Effects of Thiol Substitution on the Kinetics and Efficiency of Thiol-Michael Reactions and Polymerizations. NSF Public Access Repository. Retrieved from [Link]
-
Thia-Michael Reaction. Encyclopedia MDPI. Retrieved from [Link]
-
Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? Polymer Chemistry. Retrieved from [Link]
-
THIODIPROPIONIC ACID. Ataman Kimya. Retrieved from [Link]
Sources
- 1. marketpublishers.com [marketpublishers.com]
- 2. Exploring the Benefits of Antioxidant 3,3'-Thiodipropionic Acid (TDPA) [univook.com]
- 3. cosmeticsinfo.org [cosmeticsinfo.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Diethyl 3,3’-thiodipropionate | SIELC Technologies [sielc.com]
